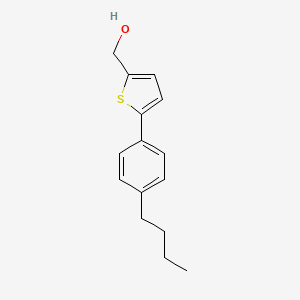

(5-(4-Butylphenyl)thiophen-2-yl)methanol

Description

“(5-(4-Butylphenyl)thiophen-2-yl)methanol” is a thiophene-derived compound featuring a butyl-substituted phenyl group at the 5-position of the thiophene ring and a hydroxymethyl (-CH₂OH) group at the 2-position. This structure combines aromaticity from the thiophene and phenyl moieties with the polarity of the alcohol group, making it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula |

C15H18OS |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

[5-(4-butylphenyl)thiophen-2-yl]methanol |

InChI |

InChI=1S/C15H18OS/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(11-16)17-15/h5-10,16H,2-4,11H2,1H3 |

InChI Key |

DVKNAFSLUXPGIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(S2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Substitution with Butylphenyl Group:

Introduction of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

“(5-(4-Butylphenyl)thiophen-2-yl)methanol” can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding thiophene alcohol.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, “(5-(4-Butylphenyl)thiophen-2-yl)methanol” can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be studied for its potential biological activity, such as its effects on cellular processes or its interactions with biological macromolecules.

Medicine

Potential medical applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits bioactivity.

Industry

In industry, this compound could be used in the production of materials, such as polymers or coatings, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of “(5-(4-Butylphenyl)thiophen-2-yl)methanol” and their properties, based on evidence:

Notes:

- Synthesis: The target compound’s synthesis likely involves palladium-catalyzed coupling (e.g., Stille/Suzuki) to attach the butylphenyl group to thiophene, followed by oxidation or functionalization to introduce the -CH₂OH group . Analogous methods are used for related thiophene-methanol derivatives .

- Electronic Properties: Compared to electron-withdrawing substituents (e.g., fluoro or cyano groups in ), the butyl group’s electron-donating nature may enhance solubility in non-polar solvents and alter charge transport in materials applications.

- Material Science: Thiophene derivatives with extended conjugation (e.g., quinoxaline-thiophene hybrids ) show photovoltaic activity, whereas simpler structures like the target compound may serve as building blocks for organic semiconductors.

Key Research Findings

Photovoltaic Potential: Thiophene derivatives with extended π-systems (e.g., quinoxaline-thiophene-acrylic acid hybrids) achieve charge-transfer efficiencies suitable for solar cells . The target compound’s simpler structure may lack this performance but could act as a precursor for more complex systems.

Antimicrobial Activity: Triazole-thiophene hybrids demonstrate moderate to strong activity against bacterial and fungal strains (e.g., Staphylococcus aureus) , suggesting that introducing a butylphenyl group could modulate lipophilicity and bioavailability.

Drug Intermediate Utility: Thiophene-methanol derivatives are critical intermediates in synthesizing drugs like Empagliflozin, where substituent variations (e.g., iodine or fluorine) influence metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.